molecular formula C15H10ClN3O4 B5704031 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5704031
M. Wt: 331.71 g/mol
InChI Key: BKDPXHHLWRWOKF-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C15H10ClN3O4. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Phenoxy Derivatives: From nucleophilic substitution reactions.

    Oxidized Phenyl Derivatives: From oxidation reactions.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

    5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in a different position.

    5-[(2-bromophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine.

    5-[(2-chlorophenoxy)methyl]-3-(3-aminophenyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

This uniqueness can be leveraged in various scientific and industrial applications .

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c16-12-6-1-2-7-13(12)22-9-14-17-15(18-23-14)10-4-3-5-11(8-10)19(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDPXHHLWRWOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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